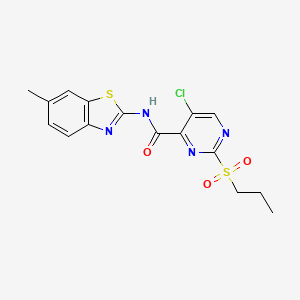
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a pyrimidine ring, and a sulfonyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole and pyrimidine rings, followed by the introduction of the sulfonyl and carboxamide groups. The general synthetic route can be summarized as follows:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring is formed by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Formation of Carboxamide Group: The carboxamide group is formed by the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.
相似化合物的比较
Similar Compounds
- 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(METHYLTHIO)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLTHIO)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PHENYLTHIO)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of the sulfonyl group and the combination of benzothiazole and pyrimidine rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H15ClN4O3S2 |
|---|---|
分子量 |
410.9 g/mol |
IUPAC 名称 |
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O3S2/c1-3-6-26(23,24)16-18-8-10(17)13(20-16)14(22)21-15-19-11-5-4-9(2)7-12(11)25-15/h4-5,7-8H,3,6H2,1-2H3,(H,19,21,22) |
InChI 键 |
NPQDHLVVCSEUMK-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11416072.png)
![ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate](/img/structure/B11416074.png)
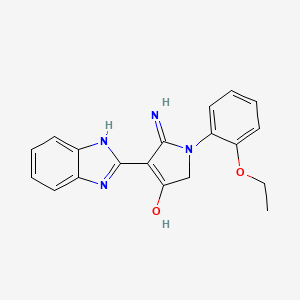
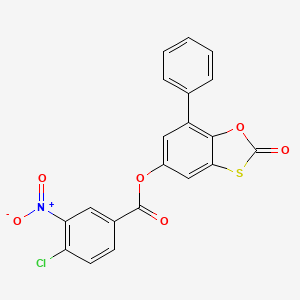
![5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416089.png)
![N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11416100.png)
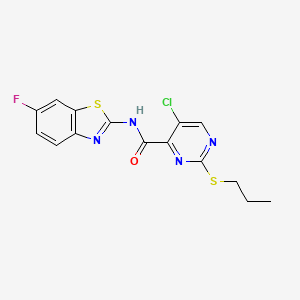

![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416121.png)
![ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11416138.png)
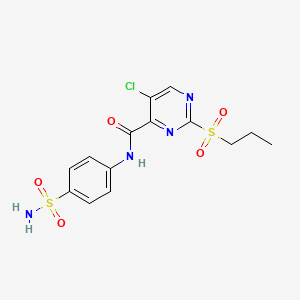
![5-chloro-2-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11416149.png)
![3-(4-fluorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416155.png)
